molecular formula C16H11ClN2O3S B2784993 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid CAS No. 422526-70-3

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid

Cat. No.: B2784993
CAS No.: 422526-70-3
M. Wt: 346.79
InChI Key: HATCCZURVBJMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid is a quinazoline derivative known for its diverse biological activities. Quinazolines are nitrogen-containing heterocyclic compounds that have shown significant potential in medicinal chemistry due to their antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid typically involves the following steps:

  • Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

  • Oxidation: The oxidation step to introduce the oxo group at the 4-position can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Sulfanylidene Introduction: The sulfanylidene group at the 2-position is introduced through reactions with thiourea or thioacetamide.

  • Methylation: The final step involves the methylation of the benzoic acid moiety using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles such as amines, alcohols, and thiols, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and thioethers.

Scientific Research Applications

Antitumor Activity

Research indicates that quinazoline derivatives, including 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid, exhibit notable antitumor properties.

Case Study

A study conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial strains.

Activity Spectrum

It has shown moderate to strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship

Structure-activity relationship (SAR) analyses suggest that modifications to the quinazoline core can enhance antimicrobial potency.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various assays.

Mechanism

The compound has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Study

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

Enzyme Inhibition

This compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and urease.

Relevance in Therapeutics

Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Molecular docking studies have elucidated binding interactions with these enzymes, revealing how structural features influence enzyme affinity.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)
Acetylcholinesterase0.5
Urease1.2

Comparison with Similar Compounds

  • Quinazoline Derivatives: Other quinazoline derivatives with similar biological activities, such as 2-chloro-4-[(7-chloro-4-oxo-1H-quinazolin-3-yl)methyl]benzoic Acid.

  • Indole Derivatives: Compounds like indomethacin, which also exhibit anti-inflammatory and antitumor properties.

Uniqueness: 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which contributes to its distinct biological activities compared to other quinazoline derivatives.

Biological Activity

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid is a quinazoline derivative recognized for its diverse biological activities. Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic properties .

The compound's molecular formula is C16H13ClN2O3SC_{16}H_{13}ClN_2O_3S, and it features a quinazoline core substituted with a benzoic acid moiety. The presence of the chloro and sulfanylidene groups enhances its biological activity by influencing its interaction with various biological targets.

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against several bacterial strains. Studies report moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the quinazoline core can enhance antimicrobial potency .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various assays. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The binding interactions with these enzymes have been elucidated through molecular docking studies, which reveal how structural features influence enzyme affinity .

Data Tables

Biological Activity Effect Reference
AntitumorInhibits cancer cell proliferation
AntimicrobialModerate to strong against bacteria
Anti-inflammatoryReduces cytokine release
Enzyme Inhibition (AChE)Strong inhibitory activity

Case Studies

  • Antitumor Efficacy : A study focused on the compound's effect on acute myeloid leukemia (AML) cells demonstrated significant apoptosis induction in FLT3-mutated cell lines. The compound's ability to target multiple pathways involved in cell survival was highlighted as a promising avenue for further research .
  • Antimicrobial Testing : In a comparative study, this compound was tested alongside other quinazoline derivatives against a panel of bacterial strains. Results showed superior activity against Bacillus subtilis compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Inflammation Model : In vivo studies using murine models of inflammation revealed that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups, supporting its application in inflammatory disorders.

Properties

CAS No.

422526-70-3

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.79

IUPAC Name

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22)

InChI Key

HATCCZURVBJMLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.